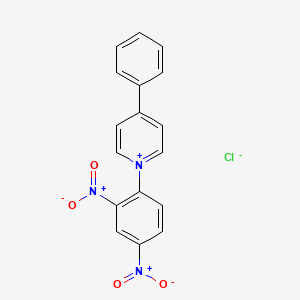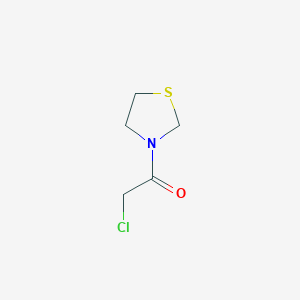
Thiazolidine, 3-(chloroacetyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(chloroacetyl)- is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and significant pharmacological properties . The presence of sulfur and nitrogen in the ring structure enhances its reactivity and potential for various applications in medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(chloroacetyl)- typically involves the reaction of thiosemicarbazide with chloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:
[ \text{Thiosemicarbazide} + \text{Chloroacetyl chloride} \rightarrow \text{Thiazolidine, 3-(chloroacetyl)-} ]
Industrial Production Methods: Industrial production of Thiazolidine, 3-(chloroacetyl)- often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions helps in achieving higher yields and purity of the compound . Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions: Thiazolidine, 3-(chloroacetyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to achieve the desired reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazolidine derivatives with different functional groups .
科学的研究の応用
Thiazolidine, 3-(chloroacetyl)- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of Thiazolidine, 3-(chloroacetyl)- involves its interaction with specific molecular targets and pathways. The presence of the chloroacetyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
類似化合物との比較
Thiazole: A heterocyclic compound with a similar ring structure but different functional groups.
Thiazolidinone: Another thiazolidine derivative with a carbonyl group at the fourth position.
Uniqueness: Thiazolidine, 3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to other thiazolidine derivatives . This uniqueness makes it a valuable compound for various applications in research and industry .
特性
CAS番号 |
52837-50-0 |
|---|---|
分子式 |
C5H8ClNOS |
分子量 |
165.64 g/mol |
IUPAC名 |
2-chloro-1-(1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C5H8ClNOS/c6-3-5(8)7-1-2-9-4-7/h1-4H2 |
InChIキー |
UDFTYHXUNLWFLI-UHFFFAOYSA-N |
正規SMILES |
C1CSCN1C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


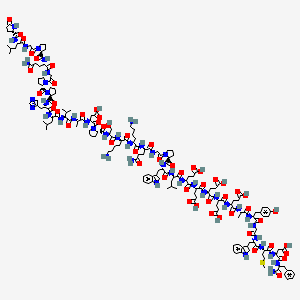
![N-[4-[[(Z)-1-(2-hydroxyphenyl)ethylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B13802633.png)

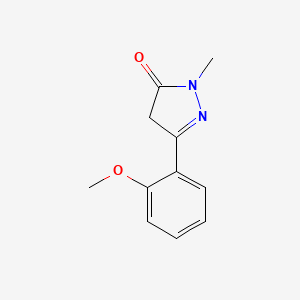
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
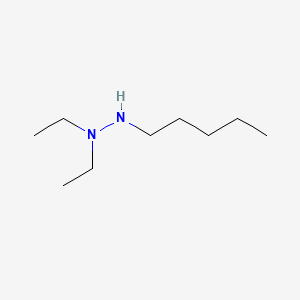
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
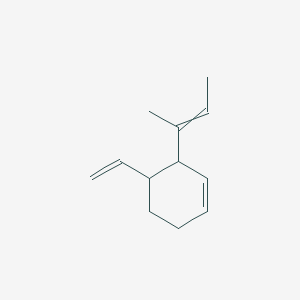
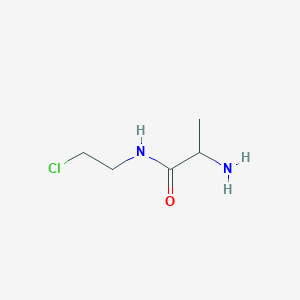
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
![1-[(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-benzimidazole](/img/structure/B13802677.png)
